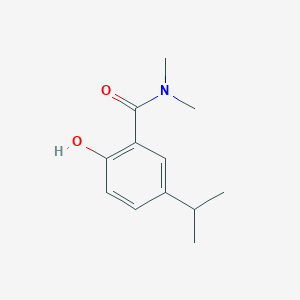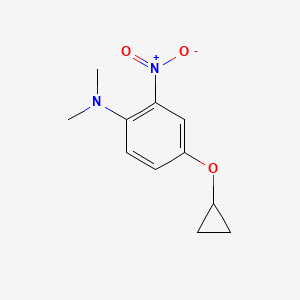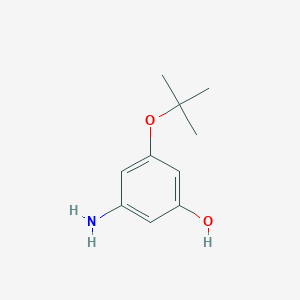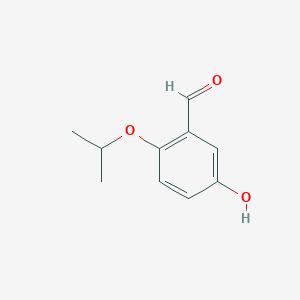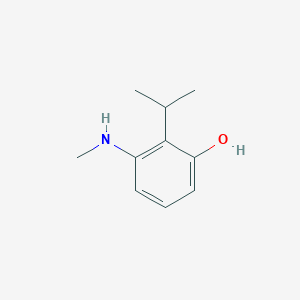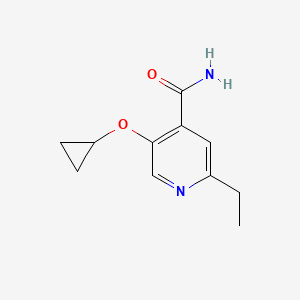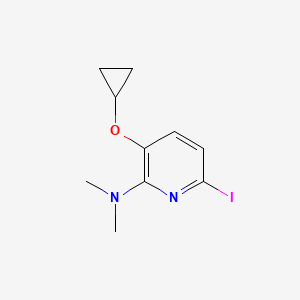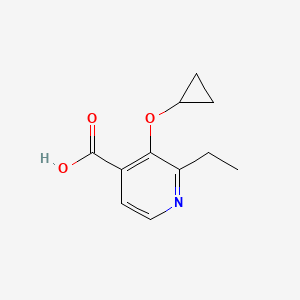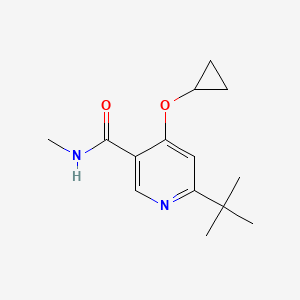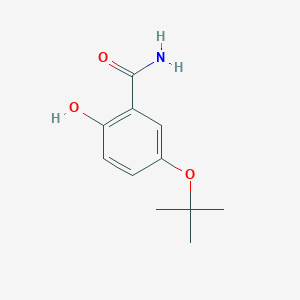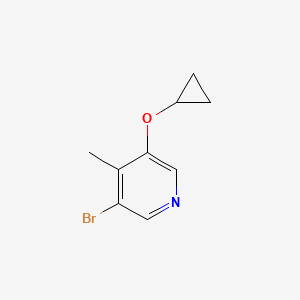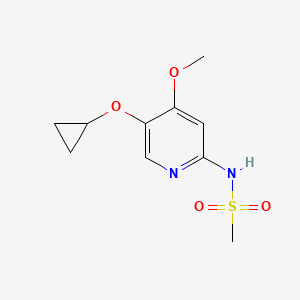
N-(5-Cyclopropoxy-4-methoxypyridin-2-YL)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Cyclopropoxy-4-methoxypyridin-2-YL)methanesulfonamide is an organic compound with the molecular formula C10H14N2O4S. This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Cyclopropoxy-4-methoxypyridin-2-YL)methanesulfonamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclopropoxy and methoxy groups.
Introduction of the Methanesulfonamide Group: The methanesulfonamide group is introduced through a nucleophilic substitution reaction, where a suitable sulfonamide reagent reacts with the pyridine derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(5-Cyclopropoxy-4-methoxypyridin-2-YL)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(5-Cyclopropoxy-4-methoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparación Con Compuestos Similares
- N-(4-Cyclopropoxy-5-methoxypyridin-2-YL)methanesulfonamide
- N-(5-Cyclopropoxy-2-methylpyridin-4-YL)methanesulfonamide
Comparison:
- Structural Differences: The position of the cyclopropoxy and methoxy groups may vary, leading to differences in chemical reactivity and biological activity.
- Unique Properties: N-(5-Cyclopropoxy-4-methoxypyridin-2-YL)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its interaction with molecular targets and its overall stability.
Propiedades
Fórmula molecular |
C10H14N2O4S |
|---|---|
Peso molecular |
258.30 g/mol |
Nombre IUPAC |
N-(5-cyclopropyloxy-4-methoxypyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O4S/c1-15-8-5-10(12-17(2,13)14)11-6-9(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,11,12) |
Clave InChI |
FTJGQZVPPPNCHA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC=C1OC2CC2)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


